molecular formula C18H23N3O2 B2875139 N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)furan-2-carboxamide CAS No. 1448136-14-8

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2875139
CAS No.: 1448136-14-8
M. Wt: 313.401
InChI Key: CZYZLBCKTCWEJP-UHFFFAOYSA-N
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Description

“N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)furan-2-carboxamide” is a chemical compound that contains an indazole moiety . Indazole is a heterocyclic aromatic organic compound with a rare occurrence in nature . It has aroused great interest due to its wide variety of biological properties .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopentyl group, a tetrahydro-1H-indazol group, and a furan-2-carboxamide group. The indazole moiety is a nitrogen-containing heterocycle .

Scientific Research Applications

Synthesis Techniques

Innovative methods have been developed for synthesizing compounds with structural similarities to "N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)furan-2-carboxamide". These techniques often involve complex reactions to form heterocyclic derivatives, which are valuable for various applications in medicinal chemistry and materials science. For instance, the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes has been utilized to produce tetrahydrofuran, dioxolane, and oxazoline derivatives in satisfactory yields, demonstrating the versatility of these synthesis pathways (Bacchi et al., 2005).

Pharmacological Properties

Research into the pharmacological properties of structurally related compounds has shown potential for the treatment and understanding of various diseases. For example, "this compound" and its analogs could be significant in studying neuroinflammation and neurodegenerative diseases. A PET imaging study targeting macrophage colony-stimulating factor 1 receptor (CSF1R) utilized a compound for imaging reactive microglia, indicating the potential of such compounds in diagnosing and monitoring neuroinflammation-related disorders (Horti et al., 2019).

Material Science Applications

The synthesis and characterization of novel energetic materials based on furan and indazole derivatives underscore their utility in material science, particularly in creating insensitive energetic materials with potential applications in explosives and propellants. This area of research highlights the compound's relevance beyond pharmacology, showcasing its versatility in creating materials with significant performance characteristics (Yu et al., 2017).

Biochemical Analysis

Biochemical Properties

The indazole moiety in N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)furan-2-carboxamide has been associated with a wide variety of biological properties

Molecular Mechanism

Given the wide range of biological activities associated with the indazole family , it is likely that this compound exerts its effects through multiple mechanisms, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c22-18(17-10-5-11-23-17)19-12-15-14-8-3-4-9-16(14)21(20-15)13-6-1-2-7-13/h5,10-11,13H,1-4,6-9,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYZLBCKTCWEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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